molecular formula C14H15N3O2S B11019450 (2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B11019450
M. Wt: 289.35 g/mol
InChI Key: IUPGWUPNXMQXIL-CMDGGOBGSA-N
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Description

(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an ethoxymethyl group attached to the thiadiazole ring and a phenyl group attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and ethyl chloroacetate, under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced by reacting the thiadiazole intermediate with ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Propenamide Moiety: The final step involves the condensation of the ethoxymethyl-substituted thiadiazole with cinnamoyl chloride in the presence of a base like triethylamine to form the desired (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the propenamide moiety to the corresponding amine.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl or aryl halides, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Due to its bioactive properties, it is being explored for its potential use in treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its bioactive properties may be attributed to its ability to modulate these pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YLAMINE: A related compound with similar structural features but different functional groups.

    5-(HYDROXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE: A compound with a hydroxymethyl group instead of an ethoxymethyl group.

    5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE: A compound with a methoxymethyl group instead of an ethoxymethyl group.

Uniqueness

(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

(E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C14H15N3O2S/c1-2-19-10-13-16-17-14(20-13)15-12(18)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,17,18)/b9-8+

InChI Key

IUPGWUPNXMQXIL-CMDGGOBGSA-N

Isomeric SMILES

CCOCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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